molecular formula C16H10Cl3NO B12081420 1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol

1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol

Cat. No.: B12081420
M. Wt: 338.6 g/mol
InChI Key: CGJJMLBSTOMLEA-UHFFFAOYSA-N
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Description

1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol is a biaryl compound featuring a naphthalen-2-ol moiety linked to a 2-amino-phenyl ring substituted with three chlorine atoms at the 3, 4, and 5 positions. This structure confers unique electronic and steric properties, making it notable in enantiomeric separation studies and chiral recognition applications. The trichloro substitution on the phenyl ring enhances electron-withdrawing effects, influencing retention behavior and selectivity in chromatographic systems .

Properties

Molecular Formula

C16H10Cl3NO

Molecular Weight

338.6 g/mol

IUPAC Name

1-(2-amino-3,4,5-trichlorophenyl)naphthalen-2-ol

InChI

InChI=1S/C16H10Cl3NO/c17-11-7-10(16(20)15(19)14(11)18)13-9-4-2-1-3-8(9)5-6-12(13)21/h1-7,21H,20H2

InChI Key

CGJJMLBSTOMLEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=CC(=C(C(=C3N)Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthalenol with 2-amino-3,4,5-trichlorobenzene under specific conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The number and position of electron-withdrawing substituents significantly impact retention, selectivity, and molecular interactions.

Compound Substituents on Phenyl Ring Key Properties Reference
1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol 3-Cl, 4-Cl, 5-Cl High retention and selectivity (α = 1.15) due to enhanced electron withdrawal and dihedral angle alterations
1-(2-Amino-3-chlorophenyl)naphthalen-2-ol 3-Cl Lower selectivity (α = 1.01) compared to trichloro analog; reduced steric and electronic effects
1-(2,4-Dichlorophenyl)naphthalen-2-ol 2-Cl, 4-Cl Intermediate selectivity; dichloro substitution balances steric and electronic factors
6-Bromo-1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol 2-Cl, 4-Cl, 6-OH, 3-OCH₃, 6-Br Bromo and methoxy groups increase molecular weight (MW) and polarity; potential for altered solubility

Key Observations :

  • Trichloro substitution maximizes electron withdrawal, improving chiral recognition in cyclofructan-based stationary phases .
  • Bulky substituents (e.g., methoxy, bromo) may hinder interactions in chromatographic systems but enhance polarity .

Structural Isomerism and Geometry

Positional isomerism in substituents affects molecular geometry and functional outcomes.

  • Ortho vs. Meta Methoxy Substitution :
    • Ortho-methoxy analogs (e.g., (E)-1-((2-methoxyphenyl)diazenyl)naphthalen-2-ol) form square-planar palladium complexes with distinct coordination geometries compared to meta-substituted isomers. This influences catalytic or material science applications .
    • The target compound’s trichloro-phenyl group restricts rotational freedom, stabilizing a specific dihedral angle (~60–90°), critical for enantiomer discrimination .

Key Observations :

  • Amino and trichloro groups favor non-covalent interactions (e.g., hydrogen bonding, π-π stacking) critical for chiral recognition .
  • Azo and thiazole groups enable conjugation, enhancing UV-vis absorption for dye applications .

Bioactivity and Pharmacological Potential

Structural variations influence biological activity.

  • Quorum-Sensing Inhibition: Mannich bases (e.g., 3-((1H-benzo[d]imidazol-1-yl)methyl)naphthalen-2-ol) inhibit LasR in Pseudomonas aeruginosa, reducing virulence .
  • Antimicrobial and Anticancer Activity: Pyrimidine derivatives (e.g., Ax1) with trimethoxybenzylideneamino groups exhibit antimicrobial properties, suggesting that electron-rich substituents enhance bioactivity .

Molecular Geometry and Conformational Flexibility

  • Schiff Bases (OPD and PPD) :
    • Isomeric spacers in salen-type Schiff bases alter Ni–W alloy electrodeposition efficiency. The target compound’s rigid trichloro-phenyl group contrasts with these flexible spacers, highlighting trade-offs between rigidity and functional adaptability .

Biological Activity

1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different pathogens, and relevant case studies.

Chemical Structure and Properties

1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol is a biaryl compound characterized by a naphthalene moiety substituted with an amino group and multiple chlorine atoms. Its structure can be represented as follows:

C13H8Cl3NO\text{C}_{13}\text{H}_{8}\text{Cl}_{3}\text{N}\text{O}

This unique structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research has indicated that 1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol exhibits notable antimicrobial properties. A study focused on the compound's effectiveness against several bacterial strains found that it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, 1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol has been studied for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptotic pathways.

Case Study: In Vitro Anticancer Activity

A recent study evaluated the cytotoxic effects of the compound on human colon cancer cells (HCT 116). The findings revealed:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via activation of caspase pathways.

The results suggest that the compound could be further investigated as a potential therapeutic agent in cancer treatment.

The biological activity of 1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol is believed to stem from its ability to interact with cellular targets such as enzymes and receptors involved in microbial growth and cancer cell proliferation.

  • Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits key metabolic pathways.
  • Anticancer Mechanism : The induction of apoptosis in cancer cells may involve the inhibition of specific signaling pathways related to cell survival.

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